molecular formula C14H23N3O B15059478 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol

Cat. No.: B15059478
M. Wt: 249.35 g/mol
InChI Key: NJKFEJLINZNUAX-UHFFFAOYSA-N
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Description

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl group, a pyridine ring substituted with a methyl group, and an ethanol group

Preparation Methods

The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the aza-Michael addition of protected diamines with in situ generated sulfonium salts .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure efficient production.

Chemical Reactions Analysis

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, where halogenated derivatives can be synthesized using reagents like halogenating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol can be compared with other similar compounds, such as:

    Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine ring, but differ in their substituents and overall structure.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring but have different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

1-[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C14H23N3O/c1-4-16-7-9-17(10-8-16)14-6-5-13(12(3)18)11(2)15-14/h5-6,12,18H,4,7-10H2,1-3H3

InChI Key

NJKFEJLINZNUAX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C=C2)C(C)O)C

Origin of Product

United States

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